

# Catalytic Carbonylation of Epoxides with Dicobalt Octacarbonyl: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cobalt, di-mu-carbonylhexacarbonyldi-, (Co-Co)

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## Abstract

The catalytic carbonylation of epoxides is a powerful transformation in organic synthesis, providing an efficient route to valuable  $\beta$ -lactones and succinic anhydrides. These products serve as versatile building blocks in the synthesis of pharmaceuticals and biodegradable polymers. This document details the application of dicobalt octacarbonyl ( $\text{Co}_2(\text{CO})_8$ ), often in concert with a Lewis acidic co-catalyst, for this transformation. We provide comprehensive experimental protocols for both single and double carbonylation reactions, along with a summary of representative substrate scope and yields. Furthermore, we present visualizations of the catalytic cycle, a general experimental workflow, and the interplay of key reaction parameters to facilitate a deeper understanding and practical application of this methodology.

## Introduction

The ring-opening carbonylation of epoxides offers an atom-economical pathway to four- and five-membered heterocyclic compounds. Dicobalt octacarbonyl, in conjunction with Lewis acidic promoters, has emerged as a highly effective catalytic system for this purpose. The active catalyst is typically a cobalt tetracarbonyl anion,  $[\text{Co}(\text{CO})_4]^-$ , generated in situ from  $\text{Co}_2(\text{CO})_8$ .

[1] The reaction proceeds via activation of the epoxide by the Lewis acid, followed by

nucleophilic attack of the cobaltate anion, subsequent insertion of carbon monoxide, and ring-closing to afford the desired product.[2] Bimetallic systems, particularly those developed by Coates and coworkers, have demonstrated remarkable activity and selectivity, enabling the synthesis of a broad range of  $\beta$ -lactones and succinic anhydrides under relatively mild conditions.[3][4] This methodology is compatible with a variety of functional groups and can be performed with high stereospecificity.[3][4]

## Data Presentation

### Table 1: Single Carbonylation of Epoxides to $\beta$ -Lactones[3]

This table summarizes the results for the synthesis of  $\beta$ -lactones from various epoxides using the  $[(\text{salph})\text{Al}(\text{THF})_2][\text{Co}(\text{CO})_4]$  catalyst.

Entry	Epoxide Substrate	Product ( $\beta$ -Lactone)	Time (h)	Conversion (%)	Yield (%)
1	Propylene Oxide	$\beta$ -Butyrolactone	2	>98	95
2	(R)-Propylene Oxide	(R)- $\beta$ -Butyrolactone	2	>98	95
3	1,2-Epoxybutane	$\beta$ -Valerolactone	2	>98	95
4	1,2-Epoxyhexane	$\beta$ -Heptanolactone	2	>98	95
5	Epichlorohydrin	$\gamma$ -Chloro- $\beta$ -butyrolactone	4	>98	96
6	Isobutylene Oxide	$\beta,\beta$ -Dimethylpropiolactone	18	90	83
7	Styrene Oxide	$\alpha$ -Phenyl- $\beta$ -propiolactone	18	50	45

General Conditions: 1 mol % catalyst, neat epoxide, 50 °C, 880 psi CO.

## Table 2: Double Carbonylation of Epoxides to Succinic Anhydrides[4]

This table presents the substrate scope for the one-pot double carbonylation of epoxides to succinic anhydrides using the  $[(\text{CITPP})\text{Al}(\text{THF})_2]^+[\text{Co}(\text{CO})_4]^-$  catalyst.

Entry	Epoxide Substrate	Product (Succinic Anhydride)	Time (h)	Yield (%)
1	Ethylene Oxide	Succinic Anhydride	2	98
2	Propylene Oxide	Methylsuccinic Anhydride	2	98
3	1,2-Epoxybutane	Ethylsuccinic Anhydride	2	99
4	1,2-Epoxyhexane	n-Butylsuccinic Anhydride	2	99
5	Styrene Oxide	Phenylsuccinic Anhydride	4	95
6	Cyclohexene Oxide	Cyclohexane-1,2-dicarboxylic Anhydride	12	93
7	Glycidyl Phenyl Ether	(Phenoxymethyl) succinic Anhydride	4	96
8	(R)-Propylene Oxide	(R)-Methylsuccinic Anhydride	2	98 (>99% ee)

General Conditions: 0.5 mol % catalyst, 1,4-dioxane solvent, 90 °C, 900 psi CO.

## Experimental Protocols

### Protocol 1: General Procedure for the Synthesis of $\beta$ -Lactones[3]

Materials:

- [(salph)Al(THF)<sub>2</sub>][Co(CO)<sub>4</sub>] catalyst (see reference for preparation)

- Epoxide substrate
- Anhydrous solvent (e.g., dimethoxyethane, DME), if necessary
- High-pressure reactor equipped with a magnetic stir bar

Procedure:

- In an inert atmosphere glovebox, charge a glass liner for the high-pressure reactor with the  $[(\text{salph})\text{Al}(\text{THF})_2][\text{Co}(\text{CO})_4]$  catalyst (1 mol %).
- Add the neat epoxide substrate to the glass liner. If the epoxide is a solid, a minimal amount of anhydrous solvent can be used to dissolve it.
- Seal the glass liner inside the high-pressure reactor.
- Remove the reactor from the glovebox and connect it to a source of carbon monoxide.
- Pressurize the reactor to the desired pressure (e.g., 880 psi) with CO.
- Heat the reactor to the specified temperature (e.g., 50 °C) and stir the reaction mixture for the indicated time.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
- Open the reactor and remove the glass liner.
- The product can be purified by vacuum distillation or column chromatography.

## Protocol 2: General Procedure for the Double Carbonylation of Epoxides to Succinic Anhydrides[4]

Materials:

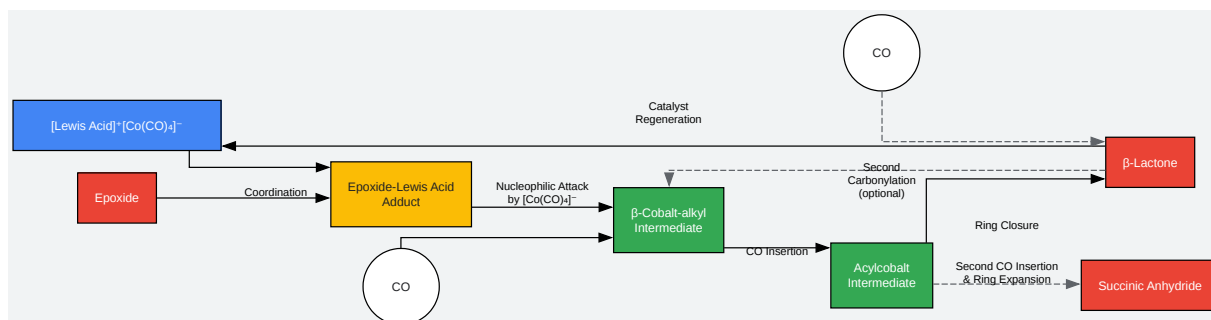
- $[(\text{CITPP})\text{Al}(\text{THF})_2]^+[\text{Co}(\text{CO})_4]^-$  catalyst (see reference for preparation)
- Epoxide substrate

- Anhydrous 1,4-dioxane
- High-pressure reactor equipped with a magnetic stir bar

#### Procedure:

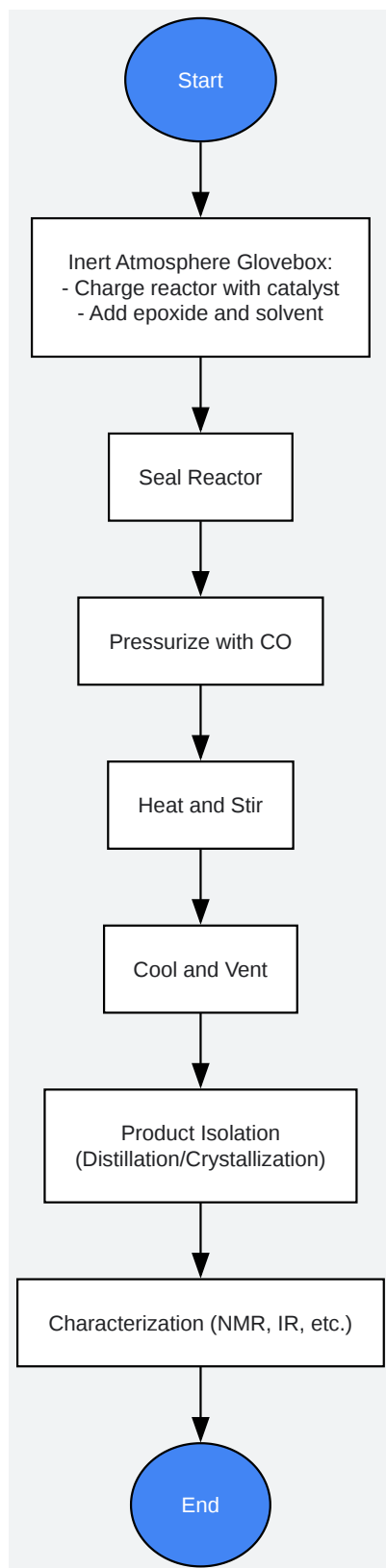
- In an inert atmosphere glovebox, add the  $[(\text{ClTPP})\text{Al}(\text{THF})_2]^+[\text{Co}(\text{CO})_4]^-$  catalyst (0.5 mol %) to a glass liner for the high-pressure reactor.
- Add anhydrous 1,4-dioxane to dissolve the catalyst.
- Add the epoxide substrate to the catalyst solution.
- Seal the glass liner inside the high-pressure reactor.
- Remove the reactor from the glovebox and connect it to a carbon monoxide source.
- Pressurize the reactor with CO to the desired pressure (e.g., 900 psi).
- Heat the reactor to 90 °C and stir the reaction mixture for the specified time.
- Upon completion, cool the reactor to room temperature and carefully release the CO pressure.
- Open the reactor and remove the glass liner.
- The solvent can be removed under reduced pressure, and the resulting succinic anhydride can be purified by crystallization or sublimation.

## Visualizations



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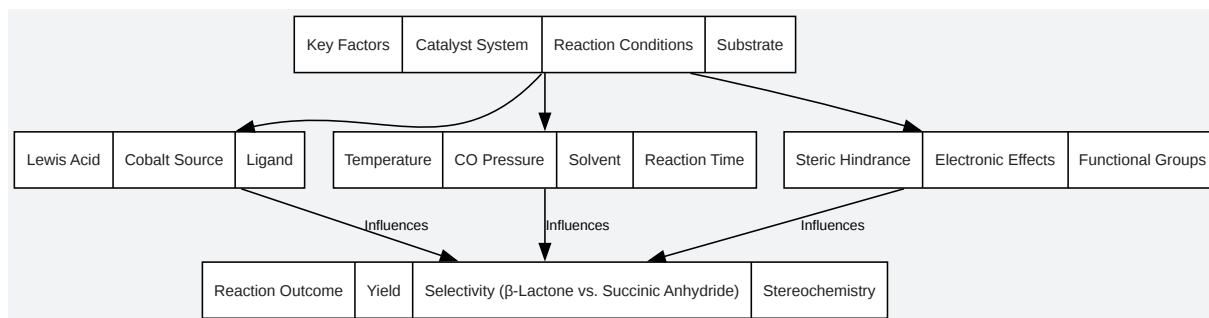
Caption: Catalytic cycle for epoxide carbonylation.



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Caption: General experimental workflow.





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Caption: Factors influencing the reaction outcome.

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